6-Amino-1-hydroxy-2-naphthoic acid
Description
Significance and Context of Naphthoic Acid Derivatives in Chemical Sciences
Naphthoic acid derivatives, a class of organic compounds derived from naphthalene (B1677914), hold a significant position in the chemical sciences. youtube.comontosight.ai Their core structure, consisting of a naphthalene ring system with a carboxylic acid group, serves as a versatile scaffold for chemical modifications. youtube.comontosight.ai The position of the carboxylic acid group (e.g., at the 1- or 2-position of the naphthalene ring) and the nature and location of other substituents profoundly influence their chemical and physical properties, such as solubility, melting point, and reactivity. youtube.comontosight.ai
In the realm of medicinal chemistry and pharmacology, these derivatives are extensively investigated for a wide array of potential biological activities. Researchers have explored their applications as anti-inflammatory, antimicrobial, antioxidant, and analgesic agents. ontosight.aiontosight.ai The specific arrangement of functional groups on the naphthalene core is crucial in determining their interaction with biological targets. ontosight.ai For instance, the introduction of hydroxyl and methoxy (B1213986) groups can impart antioxidant properties, while other substitutions are explored for developing new therapeutic agents. ontosight.ai
Beyond medicine, naphthoic acid derivatives are pivotal in materials science. They serve as essential monomers and intermediates for the synthesis of high-performance polymers, including liquid crystal polyesters known for their exceptional thermal stability and mechanical strength. chemicalbook.comresearchgate.net Their unique structures are also utilized in the preparation of organic pigments and other advanced materials. chemicalbook.com The ability to synthesize a vast library of derivatives through reactions like esterification, amidation, and cyclization makes them valuable building blocks in organic synthesis. ontosight.ai
Overview of the Research Landscape for 6-Amino-1-hydroxy-2-naphthoic Acid
The research landscape for the specific compound this compound is not extensively detailed in publicly available scientific literature, suggesting it may be a novel or highly specialized compound. However, its structure, featuring an amino group at the 6-position, a hydroxyl group at the 1-position, and a carboxylic acid at the 2-position on a naphthalene backbone, places it at the intersection of several well-studied classes of naphthoic acid derivatives. An analysis of its structural components and related compounds allows for an informed overview of its potential research significance.
The presence of both an amino (-NH2) and a hydroxyl (-OH) group, along with the carboxylic acid (-COOH), makes this compound a multifunctional molecule with potential for diverse chemical reactivity and applications. The amino group is characteristic of compounds used in peptide synthesis and as precursors for dyes and pharmaceuticals. ontosight.aisigmaaldrich.com The hydroxyl group is a feature of hydroxynaphthoic acids, which are key intermediates in producing engineering plastics and liquid crystal materials. chemicalbook.com Specifically, 6-hydroxy-2-naphthoic acid is a known monomer for heat-resistant polymers. chemicalbook.comresearchgate.net
Research on closely related compounds provides context for the potential areas of interest for this compound:
6-Amino-2-naphthoic acid is recognized for its application in peptide synthesis. sigmaaldrich.com Its structure has been analyzed, and it is known to exhibit the chemical properties of both amines and carboxylic acids. ontosight.ai
1-Hydroxy-2-naphthoic acid is identified as a metabolite in the biodegradation of phenanthrene (B1679779) and is studied for its chemical properties and crystal structure. nih.gov
6-Hydroxy-2-naphthoic acid is widely used in the synthesis of advanced polymers and liquid crystals. chemicalbook.comresearchgate.net
Given this, research on this compound would likely focus on its synthesis and characterization, followed by exploration into its utility as a monomer for novel functional polymers, as an intermediate in organic synthesis, or as a scaffold in medicinal chemistry to develop new bioactive molecules. The combination of the amino and hydroxyl groups offers unique opportunities for forming complex structures and for potential intramolecular interactions that could fine-tune the compound's properties.
Data Tables of Related Compounds
Table 1: Physical and Chemical Properties of Related Naphthoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 157-160 | White crystalline form |
| 6-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 206-209 | - |
| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | - | White to reddish solid |
| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 245-248 | - |
Data sourced from references youtube.comchemicalbook.comsigmaaldrich.comnih.gov
Table 2: Compound Identifiers
| Compound Name | CAS Number | PubChem CID |
| 1-Naphthoic acid | 86-55-5 | - |
| 6-Amino-2-naphthoic acid | 116668-47-4 | - |
| 1-Hydroxy-2-naphthoic acid | 86-48-6 | 6844 |
| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | - |
Data sourced from references chemicalbook.comsigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-amino-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,12H2,(H,14,15) |
InChI Key |
SPHYLIAVFCKASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 6 Amino 1 Hydroxy 2 Naphthoic Acid
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other vibrational modes of a molecule. Each molecule possesses a unique set of vibrational frequencies, providing a "fingerprint" that is highly specific to its structure.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present. For 6-Amino-1-hydroxy-2-naphthoic acid, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its hydroxyl, amino, and carboxylic acid functionalities, as well as the vibrations of the naphthalene (B1677914) ring system.
Key expected FT-IR vibrational bands for this compound would include:
O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is anticipated, arising from the overlapping stretching vibrations of the hydroxyl group and the carboxylic acid dimer.
N-H Stretching: The amino group would likely exhibit two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.
C=O Stretching: A strong, sharp absorption peak between 1700-1650 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
C=C Stretching: Multiple sharp bands in the 1650-1450 cm⁻¹ region would be indicative of the aromatic C=C bond stretching within the naphthalene ring.
C-N and C-O Stretching: These would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted naphthalene ring would be observed in the 900-650 cm⁻¹ range, providing information about the substitution pattern.
Interactive Table: Expected FT-IR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3300-3200 (phenolic) |
| Carboxylic Acid (-COOH) | O-H Stretch (dimer) | 3300-2500 (broad) |
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3400 |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3300 |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1650 |
| Aromatic Ring | C=C Stretch | 1650-1450 |
| Amino (-NH₂) | N-H Bend | 1650-1580 |
| Aromatic Ring | C-H Out-of-Plane Bend | 900-650 |
Fourier Transform Raman (FT-Raman) Spectroscopic Studies
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the naphthalene backbone.
Expected prominent signals in the FT-Raman spectrum would include:
Naphthalene Ring Vibrations: Strong, sharp peaks corresponding to the symmetric breathing and stretching modes of the aromatic rings.
C=C and C-C Stretching: The aromatic C=C and C-C stretching vibrations would be clearly visible.
Minimal Interference from Water: A key advantage of Raman spectroscopy is that water is a weak scatterer, making it an excellent technique for analyzing samples in aqueous media, should the need arise.
Interactive Table: Expected FT-Raman Data for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Naphthalene Ring | Ring Breathing/Stretching | 1600-1300 |
| Aromatic C-H | C-H In-Plane Bend | 1300-1000 |
| Carboxylic Acid | C=O Stretch | 1700-1650 (potentially weak) |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. The extended π-conjugated system of the naphthalene core in this compound is expected to give rise to strong absorptions in the UV region. The presence of the amino and hydroxyl groups as auxochromes will likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted naphthalene.
The UV-Vis spectrum would be expected to show characteristic π→π* transitions. The exact positions of the absorption maxima (λmax) would be influenced by the solvent polarity.
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π→π* | Naphthalene Ring System | 250-400 |
Fluorescence and Luminescence Spectroscopic Investigations
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must possess a rigid, conjugated structure. The naphthalene moiety in this compound suggests that the compound is likely to be fluorescent. The emission spectrum would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity and pH.
Interactive Table: Expected Fluorescence Data for this compound
| Parameter | Description | Expected Observation |
| Excitation Wavelength (λex) | Wavelength of maximum absorption leading to fluorescence. | Corresponds to a λmax in the UV-Vis spectrum. |
| Emission Wavelength (λem) | Wavelength of maximum fluorescence intensity. | Longer wavelength than λex. |
| Stokes Shift | Difference between λem and λex. | A positive value, dependent on molecular structure and environment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum would be complex due to the protons on the naphthalene ring, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid group.
¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms in the molecule, including those in the naphthalene ring and the carboxyl group. The chemical shifts would provide information about the electronic environment of each carbon atom.
Interactive Table: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| Aromatic Protons | 6.5 - 8.5 | Doublets, Triplets, or Multiplets |
| -OH Proton | Variable, broad | Singlet |
| -NH₂ Protons | Variable, broad | Singlet |
| -COOH Proton | > 10, broad | Singlet |
Interactive Table: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |
| Carboxylic Acid Carbonyl | 165 - 185 |
| Aromatic Carbons | 100 - 160 |
1H NMR Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule, providing information about their chemical environment, proximity to other protons, and connectivity. While specific ¹H NMR data for this compound is not widely available in the cited literature, the expected chemical shifts can be inferred from related structures such as 1-hydroxy-2-naphthoic acid.
The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring system, as well as signals for the protons of the hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups. The protons of the -OH and -COOH groups are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration. The aromatic protons would appear as a series of doublets and triplets, with their specific splitting patterns and chemical shifts influenced by the positions of the amino and hydroxyl substituents. For instance, data for 1-hydroxy-2-naphthoic acid in DMSO-d₆ shows aromatic protons in the range of 7.22 to 8.57 ppm and a carboxylic proton at 12.82 ppm. chemicalbook.com The addition of an amino group at the 6-position would be expected to cause an upfield shift (to a lower ppm value) for the protons on the same ring due to its electron-donating nature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12-13 | Broad Singlet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
| Aromatic Protons | ~6.5-8.5 | Doublets, Triplets |
13C NMR Spectroscopic Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see eleven signals for the carbon atoms of the naphthalene ring and one for the carboxylic acid carbon.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carboxylic acid carbon is typically found significantly downfield (higher ppm). The carbons attached to the hydroxyl and amino groups will also have their chemical shifts affected. For example, in 1-hydroxy-2-naphthoic acid, the carbon signals appear between 108.52 and 160.78 ppm, with the carboxylic carbon at 172.99 ppm. chemicalbook.com The introduction of the amino group at C6 would cause a significant upfield shift for C6 and smaller shifts for the other carbons in that ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-C=O) | ~170-175 |
| C1 (-OH) | ~155-160 |
| C6 (-NH₂) | ~140-150 |
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals, especially for complex aromatic systems, advanced NMR techniques such as two-dimensional (2D) NMR would be employed. Techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons on the naphthalene ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would show longer-range (2-3 bond) correlations between protons and carbons. These techniques are invaluable for confirming the substitution pattern on the naphthalene ring. While specific 2D NMR studies on this compound are not detailed in the provided search results, the application of these methods is standard practice for the structural elucidation of novel or complex organic molecules. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₉NO₃, giving it a molecular weight of 203.19 g/mol . guidechem.com In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 203.
The fragmentation of the molecule under mass spectrometry conditions would likely involve characteristic losses from the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, loss of 17 amu) and the loss of a carboxyl group (-COOH, loss of 45 amu). libretexts.org The presence of the amino and hydroxyl groups on the aromatic ring would also influence the fragmentation, potentially leading to the loss of CO (28 amu) or HCN (27 amu) after initial cleavages.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 203 | [C₁₁H₉NO₃]⁺ | Molecular Ion (M⁺) |
| 186 | [C₁₁H₈NO₂]⁺ | Loss of -OH |
| 158 | [C₁₀H₈NO]⁺ | Loss of -COOH |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a crystal structure for this compound has not been specifically reported in the search results, studies on related compounds like 1-hydroxy-2-naphthoic acid and 6-amino-2-naphthoic acid monohydrate offer insights into the likely solid-state packing.
For example, a polymorph of 1-hydroxy-2-naphthoic acid crystallizes in the monoclinic space group P 1 21/n 1, with unit cell parameters of a = 6.9798 Å, b = 3.8107 Å, c = 32.790 Å, and β = 93.901°. nih.gov The crystal structure of 6-amino-2-naphthoic acid monohydrate reveals that the molecules form dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. researchgate.net These dimers are then linked by water molecules into a three-dimensional network. It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the carboxylic acid, hydroxyl, and amino functional groups, leading to a stable, well-ordered crystal lattice.
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) and for assessing the phase purity of a solid. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase.
Studies on related naphthoic acids have utilized PXRD to characterize new polymorphs. nih.gov For this compound, PXRD would be essential to ensure that a bulk sample consists of a single crystalline phase. If different crystallization conditions were to produce different polymorphs, PXRD would be the primary tool to distinguish them. Each polymorph could have different physical properties, making such analysis crucial. The technique has been applied to study the polymorphism of related compounds like 1-hydroxy-2-naphthoic acid. nih.gov
Theoretical and Computational Chemistry Studies on 6 Amino 1 Hydroxy 2 Naphthoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic properties of 6-Amino-1-hydroxy-2-naphthoic acid. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Optimizations
The choice of functional and basis set is critical for the accuracy of DFT results. The B3LYP functional, a hybrid functional, is widely used due to its balance of accuracy and computational cost. The 6-31G(d,p) basis set includes polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate description of the electron distribution, especially in systems with hydrogen bonding and polar groups like this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.netnih.gov This method is instrumental in understanding the electronic transitions, such as those observed in UV-Vis absorption spectra. By calculating the energies and oscillator strengths of electronic excitations, TD-DFT can predict the absorption wavelengths and intensities, providing a theoretical basis for experimental spectroscopic data. researchgate.net
For complex organic molecules like this compound, TD-DFT calculations can elucidate the nature of the excited states, identifying them as, for example, π-π* or n-π* transitions. This information is vital for understanding the molecule's photophysical and photochemical properties. The accuracy of TD-DFT results is also dependent on the chosen functional and basis set, with functionals like PBE0 and ωB97X-D often being used for excited-state calculations. nih.govnih.gov
Analysis of Molecular Orbitals and Reactivity Descriptors
The electronic and reactive properties of this compound can be further understood by analyzing its molecular orbitals and various reactivity descriptors derived from computational calculations.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor (nucleophilicity). Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds, the HOMO and LUMO are typically π-type orbitals distributed over the conjugated system. In this compound, the amino and hydroxyl groups are expected to significantly influence the energies and distributions of these frontier orbitals.
| Parameter | Value |
|---|---|
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.0 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov
NBO analysis can quantify the delocalization of electron density through charge transfer interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy associated with these interactions provides insight into the strength of hyperconjugative and resonance effects within the molecule. For this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bonding between the hydroxyl and carboxyl groups and the electronic effects of the amino and hydroxyl substituents on the naphthalene (B1677914) ring. This analysis helps in understanding the stability and reactivity of the molecule at a deeper level. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. walisongo.ac.id
Typically, regions of negative electrostatic potential, shown in red, are associated with lone pairs of electronegative atoms and indicate sites susceptible to electrophilic attack. Regions of positive electrostatic potential, shown in blue, are usually found around hydrogen atoms attached to electronegative atoms and represent sites prone to nucleophilic attack. The MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the amino group, making these sites attractive for electrophiles. Conversely, the hydrogen atoms of the hydroxyl, amino, and carboxylic acid groups would exhibit positive potential. This visual representation of charge distribution complements the information obtained from HOMO-LUMO and NBO analyses in predicting the molecule's reactive behavior. researchgate.netwalisongo.ac.id
| Region | Electrostatic Potential Range (au) | Interpretation |
|---|---|---|
| Oxygen Atoms (C=O, -OH) | -0.015 to -0.010 | High electron density, susceptible to electrophilic attack. |
| Nitrogen Atom (-NH2) | -0.012 to -0.008 | High electron density, susceptible to electrophilic attack. |
| Aromatic Ring | -0.005 to +0.005 | Delocalized pi-electron system. |
| Hydrogen Atoms (-OH, -NH2, -COOH) | +0.010 to +0.025 | Low electron density, susceptible to nucleophilic attack. |
Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)
Reactivity indices derived from conceptual DFT are crucial for predicting the chemical behavior of a molecule. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Chemical Hardness (η): This index quantifies the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity.
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is a valuable parameter for predicting how the molecule will interact with nucleophiles.
While specific DFT calculations for this compound are not widely available, such analyses would determine the electron-donating or -accepting nature of the molecule, which is influenced by its amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups.
Table 1: Illustrative Reactivity Indices from DFT Calculations This table is illustrative of the data that would be generated from a DFT analysis and is not based on published results for this compound.
| Parameter | Symbol | Formula | Predicted Value (a.u.) |
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.5 |
| Electrophilicity Index | ω | χ² / (2η) | 2.66 |
Conformational Analysis and Intermolecular Interactions
The spatial arrangement of atoms and the interactions between molecules define the macroscopic properties of a compound. Computational methods are indispensable for exploring these features.
Conformational analysis through Potential Energy Surface (PES) scans helps identify the most stable conformers of a molecule. This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step. For instance, in a study of the related compound 1-hydroxy-2-naphthoic acid, a PES scan was performed by rotating the dihedral angle of the hydroxyl group to find the minimum energy conformation. researchgate.net A similar scan for this compound would likely focus on the rotation around the C-O bond of the hydroxyl group and the C-C bond of the carboxylic acid group to understand their preferred orientations relative to the naphthyl ring. The global minimum on the PES corresponds to the most stable molecular structure. researchgate.net
The presence of amino, hydroxyl, and carboxylic acid groups makes this compound a prime candidate for extensive hydrogen bonding. These interactions are critical in determining the crystal packing and physical properties of the solid state.
In the crystal structure of the related molecule, 6-amino-2-naphthoic acid monohydrate, molecules form dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers are further connected by water molecules, creating a three-dimensional framework. researchgate.net Similarly, the amino and hydroxyl groups in 5-amino-1-naphthol (B160307) are known to act as both donors and acceptors, forming chains of intermolecular N—H⋯O—H interactions. nih.gov It is therefore highly probable that this compound would exhibit a complex hydrogen-bonding network, involving interactions between the carboxylic acid groups (O-H···O), between the hydroxyl and amino groups (O-H···N or N-H···O), and with any solvent molecules present.
Table 2: Hydrogen-Bond Geometry in the Related Compound 6-Amino-2-naphthoic Acid Monohydrate researchgate.net
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O1—H1···O2 | 0.95 (3) | 1.67 (3) | 2.611 (2) | 173 (3) |
D = donor atom; A = acceptor atom. Data obtained from single-crystal X-ray study.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. researchgate.net This method generates 3D plots that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. nih.gov An NCI analysis of this compound would reveal the specific attractive and repulsive forces that govern its molecular conformation and crystal packing, providing a visual map of the hydrogen bonds and π–π stacking interactions between the naphthalene rings. researchgate.netnih.gov
Simulation of Spectroscopic Properties
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are used to simulate various spectroscopic properties. researchgate.net These simulations are invaluable for interpreting experimental data and understanding the underlying molecular and electronic structures.
Vibrational Spectra (IR and Raman): Calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the simulated spectra with experimental FT-IR and FT-Raman data, researchers can make detailed assignments of the vibrational modes, such as the stretching and bending of the O-H, N-H, and C=O bonds. researchgate.net
Electronic Spectra (UV-Vis): TD-DFT calculations can simulate UV-Vis absorption spectra by predicting the electronic transition energies and oscillator strengths. nih.gov This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system.
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these with experimental spectra helps in confirming the molecular structure. nih.gov
For this compound, these simulations would help elucidate how the positions of the functional groups on the naphthalene ring influence its spectral characteristics.
Coordination Chemistry of 6 Amino 1 Hydroxy 2 Naphthoic Acid
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 6-Amino-1-hydroxy-2-naphthoic acid would likely involve the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be crucial in directing the formation of specific coordination architectures. Characterization of any resulting complexes would rely on a suite of analytical techniques to determine their composition, structure, and properties.
Common characterization techniques would include:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To identify the coordination of the functional groups (amino, hydroxyl, and carboxylate) to the metal center by observing shifts in their characteristic vibrational frequencies.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.
Transition Metal Complexes
Transition metals are known to form a wide variety of complexes with organic ligands. Based on studies of similar hydroxynaphthoic acids and amino acids, this compound is expected to form stable complexes with transition metals such as copper(II), manganese(II), and cadmium(II). For instance, ternary complexes of Cu(II) have been successfully synthesized with the related ligand 2-hydroxy-1-naphthaldehyde (B42665) and various α-amino acids. core.ac.uk These studies show that the ligands can act as bidentate or tridentate linkers, leading to different coordination geometries. Similarly, complexes of Mn(II) and Cd(II) with other hydroxynaphthoic acids have been prepared, suggesting that this compound would also readily coordinate to these metal ions. researchgate.net
| Metal Ion | Potential Coordination Number | Likely Geometry | Analogous Complex |
| Copper(II) | 4 or 6 | Square Planar or Octahedral | [Cu(2-hydroxy-1-naphthaldehyde)(glycine)] |
| Manganese(II) | 6 | Octahedral | Diaquo-di(2-hydroxy-1-naphthoate)-manganese(II) |
| Cadmium(II) | 6 | Octahedral | Diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II) |
This table presents potential coordination scenarios for this compound based on documented complexes of similar ligands.
Lanthanide and Other Metal Ion Coordination
The coordination chemistry of lanthanide ions is characterized by their high coordination numbers and preference for oxygen-donating ligands. While specific studies on lanthanide complexes with this compound are not available, research on lanthanide complexes with other functionalized organic ligands provides valuable insights. rsc.org The carboxylate and hydroxyl groups of this compound would be the primary binding sites for lanthanide ions. The resulting complexes could exhibit interesting photoluminescent properties, a hallmark of many lanthanide coordination compounds.
Ligand Binding Modes and Coordination Geometries
The versatility of this compound as a ligand stems from its multiple functional groups. The carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. The hydroxyl group can also coordinate to a metal ion, likely after deprotonation. The amino group provides an additional nitrogen donor site. The interplay of these groups allows for a variety of binding modes and coordination geometries. In complexes with other hydroxynaphthoic acids, both the carboxylate and phenolic oxygen atoms have been observed to participate in coordination. asianpubs.org The specific binding mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.
Supramolecular Architectures of Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The rigid nature of the naphthoic acid backbone and the presence of multiple coordinating sites make this compound a promising candidate for the construction of coordination polymers. These materials can exhibit a range of interesting properties and applications, from gas storage to catalysis.
Hydrogen Bonding within Coordination Compounds
Hydrogen bonding is a powerful tool in crystal engineering for the construction of desired supramolecular architectures. In the context of coordination compounds of this compound, hydrogen bonding would play a significant role in dictating the final solid-state structure.
In-depth Analysis of Metal-Ligand Interactions in this compound Complexes Remains a Field for Future Research
Despite the interest in the coordination chemistry of naphthoic acid derivatives, a thorough review of available scientific literature reveals a significant gap in the theoretical and computational analysis of metal complexes specifically involving this compound. While experimental and theoretical studies have been conducted on structurally related compounds, such as 6-amino-2-naphthoic acid and 1-hydroxy-2-naphthoic acid, direct computational modeling and detailed theoretical examinations of the metal-ligand interactions for the title compound are not present in the current body of published research.
The exploration of a ligand's coordination behavior through theoretical studies is crucial for understanding the stability, geometry, and electronic properties of its metal complexes. Such studies typically employ methods like Density Functional Theory (DFT) and other quantum chemical calculations to elucidate the nature of the metal-ligand bonds, predict molecular structures, and analyze frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the complexes.
For instance, theoretical investigations into related Schiff base complexes derived from hydroxynaphthaldehydes have provided valuable insights into their geometric structures and electronic properties. These studies often include the calculation of various parameters that are then correlated with experimental data from spectroscopic and electrochemical measurements.
However, in the case of this compound, the absence of such theoretical studies means that key data, which would be presented in tables to illustrate the energetic and structural details of its metal complexes, is currently unavailable. This includes, but is not limited to, calculated bond lengths and angles, binding energies, Mulliken or Natural Bond Orbital (NBO) charge distributions, and the energies of frontier molecular orbitals.
The lack of this specific research indicates a promising area for future investigation. Computational studies on this compound and its metal complexes would be invaluable for predicting the most stable coordination modes, understanding the influence of the amino and hydroxyl functional groups on the ligand's binding properties, and providing a theoretical framework for the development of new materials and catalysts. Until such research is undertaken and published, a detailed discussion on the theoretical aspects of its coordination chemistry remains speculative.
Solid State and Supramolecular Chemistry of 6 Amino 1 Hydroxy 2 Naphthoic Acid
Polymorphism and Crystal Engineering
Crystal polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. nih.gov The field of crystal engineering seeks to understand and control the formation of these crystalline solids. rsc.org
Discovery and Characterization of Polymorphs
At least one polymorph of 6-Amino-1-hydroxy-2-naphthoic acid has been reported in its hydrated form. The crystal structure of this compound monohydrate consists of the acid molecules forming dimers through O-H···O hydrogen bonds. researchgate.net These dimers are then associated with water molecules, which are themselves hydrogen-bonded into chains, creating a three-dimensional framework. researchgate.net The carboxylic acid group is not coplanar with the naphthalene (B1677914) ring system. researchgate.net
For the related compound, 6-hydroxy-2-naphthoic acid, multiple polymorphs have been identified. One polymorph crystallizes in the monoclinic P21/c space group. semanticscholar.orgresearchgate.net In this form, the carboxylic acids create homosynthons via COOH⋯COOH hydrogen bonds, and the phenol (B47542) OH group hydrogen bonds to the carbonyl oxygen of an adjacent molecule. semanticscholar.org A newer polymorph of 6-hydroxy-2-naphthoic acid also features the COOH⋯COOH homosynthon, but the hydroxyl group hydrogen bonds with the hydroxyl group of a neighboring molecule. semanticscholar.org This arrangement results in the formation of 2D sheets. semanticscholar.org
The characterization of these polymorphs is typically achieved through single-crystal X-ray diffraction, which provides detailed information about the atomic arrangement within the crystal lattice. researchgate.netsemanticscholar.org
Factors Influencing Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is influenced by a delicate balance of intermolecular forces and crystallization conditions. nih.gov For naphthoic acid derivatives, factors such as temperature, pressure, and the type of alkali metal used during synthesis can influence the resulting isomeric products and their crystal forms. researchgate.net
In the case of this compound monohydrate, the presence of water is crucial for the observed crystal structure, facilitating the formation of hydrogen-bonded chains. researchgate.net For 6-hydroxy-2-naphthoic acid, the different hydrogen bonding patterns of the hydroxyl group in its polymorphs highlight how subtle energetic differences can lead to distinct packing arrangements. semanticscholar.org The crystallization conditions, such as the solvent system and evaporation rate, play a significant role in determining which polymorph is obtained. For example, a new polymorph of 1-hydroxy-2-naphthoic acid was discovered during attempts at co-crystallization. nih.gov
Co-crystallization Strategies
Co-crystallization is a technique used to design new crystalline materials with tailored properties by combining two or more different molecules in a single crystal lattice. google.com
Design and Synthesis of Co-crystals
The design of co-crystals often relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. researchgate.net For carboxylic acids like this compound, the carboxylic acid group is a reliable hydrogen bond donor and acceptor, making it an excellent functional group for forming co-crystals. mdpi.com
Co-crystals of related hydroxy naphthoic acids have been successfully synthesized with various co-formers, including N-containing heteroaromatics like tetramethylpyrazine and 1,10-phenanthroline. mdpi.com The synthesis of these co-crystals is often achieved through methods like slow evaporation from a solution containing both the target molecule and the co-former. mdpi.com For instance, co-crystals of 1-hydroxy-2-naphthoic acid were obtained by crystallization from a methanol-water mixed solvent. mdpi.com
Intermolecular Interactions in Co-crystal Structures
The stability and structure of co-crystals are dictated by a network of intermolecular interactions. Hydrogen bonds are the primary driving force in the formation of many co-crystals. researchgate.netnih.gov In co-crystals of 1-hydroxy-2-naphthoic acid with N-containing heteroaromatics, strong O-H···N and N-H···O hydrogen bonds are observed. mdpi.com
| Interaction Type | Description |
| O-H···O | Hydrogen bond between hydroxyl groups or a hydroxyl and a carbonyl group. researchgate.net |
| COOH···COOH | Homosynthon formed between two carboxylic acid groups. semanticscholar.org |
| O-H···N | Heterosynthon between a hydroxyl group and a nitrogen-containing co-former. mdpi.com |
| N-H···O | Hydrogen bond between an amino group and a carbonyl or hydroxyl oxygen. mdpi.com |
| C-H···O | Weak hydrogen bond involving a carbon-hydrogen bond and an oxygen atom. mdpi.com |
| C-H···π | Interaction between a C-H bond and the π-electron system of an aromatic ring. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net |
Hydrogen Bonding Organic Frameworks (HOFs) and Supramolecular Synthons
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.govrsc.org The design of HOFs relies heavily on the use of reliable and predictable supramolecular synthons. researchgate.net
The functional groups present in this compound—the carboxylic acid, hydroxyl, and amino groups—make it a potential building block for HOFs. These groups can form a variety of robust supramolecular synthons, such as the carboxylic acid dimer (R²₂(8)) and the acid-pyridine heterosynthon (R²₂(7)). mdpi.com The ability of these synthons to direct the assembly of molecules into extended networks is fundamental to crystal engineering and the construction of HOFs. researchgate.net
Advanced Applications and Functional Materials Derived from 6 Amino 1 Hydroxy 2 Naphthoic Acid
Applications in Polymer Science
The rigid, aromatic structure of naphthoic acid derivatives makes them valuable monomers for creating high-performance polymers with exceptional thermal stability and mechanical strength.
Monomer for Polymer Synthesis (e.g., Polyaromatic Esters)
Derivatives of naphthoic acid are key components in the synthesis of thermotropic liquid-crystalline polymers (LCPs), particularly polyaromatic esters. For instance, 6-hydroxy-2-naphthoic acid is a widely used co-monomer for producing melt-processable thermotropic co-polyesters. researchgate.netchemicalbook.com These polymers are noted for their high-performance properties, including excellent thermal stability. researchgate.net The synthesis typically involves the reaction of the hydroxyl and carboxylic acid groups to form ester linkages, creating a rigid polymer backbone. This inherent rigidity is what allows the material to form liquid crystal phases in the melt, which can be oriented during processing to yield materials with outstanding directional strength and stiffness. Given its structural similarity, 6-amino-1-hydroxy-2-naphthoic acid could potentially be used to introduce specific functionalities and modify the properties of such polyesters.
Specialty Polymers and Copolymers
The functional groups on the naphthoic acid ring, such as amino (-NH2) and hydroxyl (-OH) groups, allow for the creation of specialty polymers and copolymers with tailored properties. The amino group, in particular, offers a reactive site for various chemical modifications or for forming different types of polymer linkages, such as amides. While research on this compound itself is limited, related aminonaphthoic acid compounds are used in polymer chemistry. For example, the synthesis of novel polyamides or copolyesters incorporating an aminonaphthoic acid monomer could enhance properties like dye-uptake, adhesion, or biocompatibility. The presence of both an amino and a hydroxyl group on this compound offers the potential for creating complex polymer architectures, including cross-linked networks or hyperbranched polymers.
Integration into Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often touted as "green solvents" due to their low vapor pressure. frontiersin.orgscialert.net Task-specific ionic liquids (TSILs) are designed with specific functional groups to perform a particular function, such as catalysis or extraction.
Synthesis of Task-Specific Ionic Liquids
Amino acids and their derivatives are increasingly used as components of "green" and biocompatible ionic liquids. scialert.netrsc.orgmdpi.com These amino acid ionic liquids (AAILs) can be synthesized by pairing an amino acid-derived anion or cation with a suitable counter-ion. mdpi.comrsc.org
A common synthesis route involves the deprotonation of the acid group on a functional molecule, which then acts as the anion in the ionic liquid. For example, task-specific ionic liquids for metal extraction have been synthesized by reacting 3-hydroxy-2-naphthoic acid with a base, followed by a metathesis reaction with a bulky organic cation precursor, such as trihexyltetradecylphosphonium (B14245789) chloride. frontiersin.org This process yields an ionic liquid where the 3-hydroxy-2-naphthoate moiety is the functional anion. A similar deprotonation-metathesis strategy could be applied to this compound to create novel ionic liquids, where the amino and hydroxyl groups could impart specific properties and functionalities.
Functionalization for Specific Applications (e.g., Heavy Metal Extraction)
The functional groups on the ionic liquid's anion or cation are crucial for its intended application. The hydroxyl and carboxylate groups on naphthoate-based anions have been shown to be effective at chelating heavy metals. frontiersin.orgmdpi.com
In a study using 3-hydroxy-2-naphthoate based ionic liquids, high extraction efficiencies were achieved for several heavy metals from aqueous solutions. frontiersin.orgmdpi.com The chelating functional groups on the naphthoate anion bind to the metal ions, facilitating their transfer from the aqueous phase to the ionic liquid phase. For example, trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate demonstrated quantitative extraction (>99%) for mercury and silver. mdpi.com
The presence of an additional amino group, as in this compound, could further enhance this capability. Amino groups are also known to coordinate with metal ions, potentially leading to ionic liquids with higher selectivity or capacity for specific target metals like Cr(III) and Pb(II). nih.gov
| Ionic Liquid Cation | Anion | Target Metal | Extraction Efficacy |
| Trihexyltetradecylphosphonium | 3-hydroxy-2-naphthoate | Ag | > 99% |
| Trihexyltetradecylphosphonium | 3-hydroxy-2-naphthoate | Hg | > 99% |
| Methyltrioctylphosphonium | 3-hydroxy-2-naphthoate | Cu | ≥ 90% (after 24h) |
| Methyltrioctylammonium | 3-hydroxy-2-naphthoate | Pb | ≥ 90% (after 24h) |
| Table 1: Extraction efficiencies of heavy metals using various ionic liquids based on a hydroxy-naphthoate anion. Data derived from studies on 3-hydroxy-2-naphthoic acid. frontiersin.orgmdpi.com |
Role in Molecular Recognition and Sensing Materials
Chemosensors are molecular devices designed to bind selectively with a target analyte and produce a detectable signal, such as a change in color or fluorescence. nih.gov The rigid and planar structure of the naphthalene (B1677914) core, combined with functional groups capable of hydrogen bonding or other non-covalent interactions, makes its derivatives excellent candidates for building chemosensors.
Research has shown that derivatives of 3-hydroxy-2-naphthoic acid can be used to synthesize selective chemosensors. nih.gov For instance, hydrazones based on 3-hydroxy-2-naphthohydrazide (B1221801) have been developed for the selective colorimetric detection of cyanide ions (CN⁻). The sensing mechanism relies on the deprotonation of a labile proton on the sensor molecule by the cyanide ion, which induces a distinct color change visible to the naked eye. nih.gov
Given its structure, this compound possesses the necessary components to act as a molecular recognition unit. The hydroxyl, amino, and carboxylic acid groups can all participate in hydrogen bonding interactions with target analytes. This multi-point interaction capability could be harnessed to design highly selective sensors for various ions or small molecules. The naphthalene ring can also serve as a fluorophore, where binding to an analyte could modulate its fluorescence properties, forming the basis of a fluorescent sensor.
Development of Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. They function as artificial "molecular locks" for a specific "key," mimicking the selective recognition seen in natural antigen-antibody systems. nih.gov
While direct research on MIPs using this compound as the template is not extensively documented, studies on closely related analogs demonstrate the principle and its applicability. A notable example involves the development of a selective MIP for the mycotoxin citrinin. nih.gov Due to the toxicity of citrinin, researchers employed a structural analog, 1-hydroxy-2-naphthoic acid , as a "dummy template" for the imprinting process. nih.gov This approach highlights the utility of naphthoic acid derivatives in creating specific recognition cavities.
The successful synthesis involved bulk polymerization and the resulting MIP was integrated into an on-line solid-phase extraction-high-performance liquid chromatography (SPE-HPLC) system for analysis. nih.gov This application in real-world samples of barley and wheat achieved a high recovery rate of 82.0% with a relative standard deviation (RSD) of just 1.5%, underscoring the effectiveness and precision of the MIP. nih.gov
Table 1: Components and Performance of a Naphthoic Acid-Based MIP System
| Component | Details | Reference |
|---|---|---|
| Target Analyte | Citrinin | nih.gov |
| Dummy Template | 1-hydroxy-2-naphthoic acid | nih.gov |
| Functional Monomer | Acrylamide | nih.gov |
| Cross-linker | Ethylene dimethacrylate | nih.gov |
| Polymerization Method | Bulk Polymerization | nih.gov |
| Application | Solid Phase Extraction (SPE) | nih.gov |
| Recovery Rate | 82.0% | nih.gov |
Chemosensory Applications
The principles underlying Molecularly Imprinted Polymers are directly transferable to the field of chemosensors, where selective molecular recognition is paramount. nih.gov The combination of MIP technology with various sensor platforms, especially electrochemical sensors, is a rapidly advancing area in analytical chemistry. nih.gov
The potential for this compound in this field is suggested by the properties of its chemical relatives. For instance, the sodium salt of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid , another derivative, is known to exhibit a distinct blue fluorescence. chemicalbook.com This intrinsic optical property is highly desirable for the development of fluorescent chemosensors. A sensor incorporating a receptor derived from this compound could be designed to signal the binding of a target molecule through a change in its fluorescence intensity or wavelength, offering a sensitive and easily detectable output.
Photochemical Applications and Materials
The photochemical potential of materials derived from this compound extends beyond fluorescence. Studies on related naphthoate structures reveal properties that are valuable for creating photoactive and photosensitive materials.
A key example is Phenyl 1-hydroxy-2-naphthoate (B8527853) , an ester of the closely related 1-hydroxy-2-naphthoic acid. This compound exhibits solvatochromism, meaning its color and absorption/emission spectra change depending on the polarity of the solvent it is in. ossila.com This property is crucial for developing materials that can act as environmental sensors or probes. Furthermore, the photochemistry of this derivative, including its behavior in different electronic states (ground and excited) and its response to UV light, has been a subject of detailed investigation. ossila.com
Such photochemical behaviors are fundamental to applications in:
Optical Sensing: Creating materials that change color or fluoresce in the presence of specific analytes.
Smart Materials: Developing materials that respond to light stimuli.
Drug Discovery: Using fluorescent properties to study biological interactions, as hydroxynaphthoates have been used as intermediates for anti-carcinogenic compounds and recognized for their antibacterial properties. ossila.com
Table 2: Photochemical Properties of Related Naphthoic Acid Derivatives
| Property | Description | Observed In | Reference |
|---|---|---|---|
| Fluorescence | Emission of light by a substance that has absorbed light. | Sodium salt of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | chemicalbook.com |
| Solvatochromism | The ability of a substance to change color in response to solvent polarity. | Phenyl 1-hydroxy-2-naphthoate | ossila.com |
| UV-Induced Photochemistry | Chemical changes initiated by the absorption of ultraviolet light. | Phenyl 1-hydroxy-2-naphthoate | ossila.com |
Biological Research and Biotransformation Studies of 6 Amino 1 Hydroxy 2 Naphthoic Acid
Microbial Degradation Pathways and Metabolite Profiling
The microbial breakdown of complex organic molecules is a key process in the biogeochemical cycling of elements and the detoxification of environmental pollutants. The degradation of aromatic compounds, such as 6-Amino-1-hydroxy-2-naphthoic acid, by microorganisms is a subject of significant scientific interest.
Xenobiotic compounds, which are foreign to a biological system, undergo metabolic processes that can be broadly categorized into two phases. wikipedia.org Phase I reactions introduce or expose functional groups (like hydroxyl groups) on the xenobiotic, often through oxidation, reduction, or hydrolysis. mhmedical.com This initial step increases the reactivity of the molecule. Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules, such as sugars or amino acids, to increase their water solubility and facilitate their excretion from the cell. wikipedia.orgmhmedical.com
Microorganisms, particularly bacteria and fungi, are highly adaptable and can evolve metabolic pathways to utilize xenobiotic compounds as sources of carbon and energy. nih.govresearcher.life This process, known as bioremediation, is a cornerstone of environmental biotechnology. The metabolism of aromatic compounds, including naphthoic acid derivatives, often begins with the introduction of hydroxyl groups onto the aromatic ring system by oxygenase enzymes. nih.govresearcher.life
While specific studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways of structurally similar compounds, such as 2-hydroxy-1-naphthoic acid and naphthalene (B1677914), have been elucidated in various microorganisms. nih.govresearcher.lifenih.gov By examining these pathways, we can infer potential intermediate metabolites in the degradation of this compound.
For instance, the bacterium Burkholderia sp. strain BC1 degrades 2-hydroxy-1-naphthoic acid through a pathway involving 2-naphthol (B1666908), 1,2,6-trihydroxy-1,2-dihydronaphthalene, and ultimately gentisic acid. nih.govresearcher.life Similarly, naphthalene degradation often proceeds via the formation of 1,2-dihydroxy-1,2-dihydronaphthalene and salicylic (B10762653) acid. nih.govresearcher.life Anaerobic degradation of naphthalene by sulfate-reducing bacteria involves carboxylation to 2-naphthoic acid, followed by a series of reduction and ring-cleavage reactions. nih.gov
Based on these established pathways, a hypothetical degradation pathway for this compound could involve initial hydroxylation, followed by decarboxylation and ring cleavage. The presence of the amino group may also lead to deamination reactions at some stage of the metabolic process.
Table 1: Hypothetical Intermediate Metabolites in the Microbial Degradation of this compound
| Putative Metabolite | Potential Precursor in Pathway | Analogous Compound in Known Pathways |
| 6-Amino-1,x-dihydroxy-2-naphthoic acid | This compound | 1,2-Dihydroxy-1,2-dihydronaphthalene |
| 6-Amino-1-hydroxynaphthalene | This compound (via decarboxylation) | 2-Naphthol |
| Amino-dihydroxy-dihydro-naphthoic acid | This compound | 1,2,6-Trihydroxy-1,2-dihydronaphthalene |
| Amino-gentisic acid derivative | Amino-dihydroxy-dihydro-naphthoic acid | Gentisic acid |
| Amino-salicylic acid derivative | Amino-dihydroxy-dihydro-naphthoic acid | Salicylic acid |
Enzymatic Activity and Biocatalysis
The transformation of this compound is driven by specific enzymes that catalyze the key reactions in its degradation pathway. The characterization of these enzymes and their mechanisms provides a deeper understanding of the biocatalytic processes at play.
The initial and often rate-limiting step in the aerobic degradation of aromatic hydrocarbons is the hydroxylation of the aromatic ring, a reaction catalyzed by a class of enzymes known as oxygenases. nih.gov Dioxygenases, particularly Rieske non-heme iron oxygenases, are crucial in the metabolism of compounds like naphthalene. nih.gov These enzymes typically consist of multiple protein components that work together to transfer electrons from a donor, such as NADH, to molecular oxygen, which is then incorporated into the substrate. nih.gov
For example, naphthalene dioxygenase from Pseudomonas sp. is a three-component enzyme system. nih.gov The oxygenase component, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center, is responsible for the catalytic activity. nih.gov Another type of enzyme, peroxygenase, found in fungi like Agrocybe aegerita, can also hydroxylate naphthalene using hydrogen peroxide as the oxygen source. nih.gov It is highly probable that similar dioxygenases or hydroxylases are responsible for the initial attack on the naphthalene ring of this compound in microorganisms capable of its degradation.
The enzymatic mechanisms involved in the transformation of naphthoic acid derivatives can be diverse. In the case of naphthalene degradation, dioxygenases catalyze the stereospecific addition of both atoms of molecular oxygen to the aromatic ring, forming a cis-dihydrodiol. nih.gov This product is then further metabolized by dehydrogenases.
Interestingly, the transformation of 2-hydroxy-1-naphthoic acid to 2-naphthol in Burkholderia sp. strain BC1 is proposed to involve a non-oxidative decarboxylase. nih.govresearcher.life This suggests that in addition to oxygenation, decarboxylation can be an important initial step in the metabolism of hydroxynaphthoic acids. The enzymatic transformation of this compound would likely begin with a similar hydroxylation or decarboxylation event, depending on the specific enzymatic machinery of the degrading microorganism. The amino and hydroxyl groups already present on the ring will influence the position of further enzymatic attack due to their electronic effects on the aromatic system.
Interactions with Biological Macromolecules
The biological activity and fate of a xenobiotic compound are also influenced by its interactions with biological macromolecules such as proteins, nucleic acids, and lipids. nih.gov These interactions can affect the compound's transport, sequestration, and enzymatic transformation.
The structure of this compound, with its hydrophobic naphthalene core and polar functional groups (amino, hydroxyl, and carboxylic acid), suggests the potential for a variety of interactions with biological macromolecules. The planar aromatic rings can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in proteins. The polar functional groups are capable of forming hydrogen bonds and electrostatic interactions.
For example, studies on other naphthoic acid derivatives have shown their ability to bind to specific enzymes. 3,5-dihydroxy-2-naphthoic acid has been identified as an inhibitor of Babesia microti lactate (B86563) dehydrogenase, indicating a direct interaction with the enzyme's active site. frontiersin.org Such interactions can be critical in both the compound's mechanism of action (if it has any) and its metabolic processing. The binding of a xenobiotic to a protein can either facilitate its delivery to the active site of a metabolizing enzyme or, conversely, sequester it and prevent its degradation.
Table 2: Potential Interactions of this compound with Biological Macromolecules
| Macromolecule Type | Potential Interaction Type | Functional Groups Involved | Potential Consequence |
| Proteins (Enzymes, Transporters) | Hydrogen Bonding, Electrostatic Interactions, Hydrophobic Interactions | Amino, Hydroxyl, Carboxyl groups; Naphthalene ring | Enzyme inhibition/activation, Transport across membranes |
| Nucleic Acids (DNA, RNA) | Intercalation, Electrostatic Interactions | Naphthalene ring; Amino, Carboxyl groups | Potential for genotoxicity (needs investigation) |
| Lipids (Cell Membranes) | Hydrophobic Interactions | Naphthalene ring | Sequestration in lipid bilayers, Altered membrane fluidity |
Binding Studies with Humic Acids
There is currently no available scientific literature or research data detailing the binding interactions between this compound and humic acids.
Complexation with Amino Acids and Peptides (Non-clinical)
There is no specific non-clinical research data available that describes the complexation of this compound with amino acids or peptides. While related compounds such as 6-Amino-2-naphthoic acid are noted for their application in peptide synthesis, this does not provide direct information on the formation or properties of complexes with this compound.
Analytical Methodologies for 6 Amino 1 Hydroxy 2 Naphthoic Acid
Chromatographic Separation and Detection
Chromatographic methods are powerful tools for the separation and analysis of complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of 6-Amino-1-hydroxy-2-naphthoic acid due to their high resolution and sensitivity.
The development of a robust HPLC method is essential for the routine analysis of this compound. While specific methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid, provide a strong basis for method development. sielc.com
A reverse-phase (RP) HPLC method is a common approach for such analyses. sielc.com The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. For the analysis of amino-containing aromatic acids, pre-column derivatization can be employed to enhance detection sensitivity. A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the amino group to form a highly fluorescent derivative. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Naphthoic Acid Compounds
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with formic or phosphoric acid) |
| Detection | UV or Fluorescence |
| Derivatization | Pre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for fluorescence detection |
This table presents a generalized HPLC method based on techniques used for similar compounds. Specific conditions for this compound would require optimization.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high selectivity and sensitivity. For the analysis of this compound, an LC-MS method would offer significant advantages in terms of identification and quantification, especially in complex matrices.
A method developed for a related compound, 6-methoxy-2-naphthylacetic acid (6-MNA), demonstrates the potential of LC-MS/MS (tandem mass spectrometry) for high-throughput analysis. nih.gov In this approach, the analyte is first separated on a C18 column and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov
Table 2: Representative LC-MS/MS Parameters for Analysis of a Related Naphthoic Acid Derivative
| Parameter | Condition |
| Chromatography | Reverse-Phase HPLC |
| Column | Discovery HS C18 (50 x 4.6 mm, 5 µm) nih.gov |
| Ionization | Turbo Ion Spray nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
This table is based on a validated method for 6-methoxy-2-naphthylacetic acid and serves as a template for developing an LC-MS method for this compound. nih.gov
Spectrophotometric Quantification
Spectrophotometric methods offer a rapid and cost-effective means of quantifying chemical compounds based on their interaction with light.
UV-Vis spectrophotometry can be used for the quantification of this compound by measuring its absorbance of ultraviolet or visible light. A study on the related compound 1-hydroxy-2-naphthoic acid involved both experimental and theoretical analysis of its UV-Vis spectrum. researchgate.net Such studies help in determining the wavelength of maximum absorbance (λmax), which is crucial for quantitative analysis.
For quantitative assays, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Indirect spectrophotometric methods can also be developed, where the analyte reacts with a reagent to produce a colored product that is then measured. ekb.eg
Table 3: Noteworthy UV-Vis Spectral Data for a Related Naphthoic Acid
| Compound | λmax (nm) | Solvent/Method |
| 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe | 550 | EtOH/Water with NaHSO3 |
Data from a study on a related naphthalene (B1677914) derivative, indicating the potential for UV-Vis detection. nih.gov The λmax for this compound would need to be determined experimentally.
Fluorescence spectroscopy is a highly sensitive technique that can be employed for the detection of fluorescent compounds or those that can be derivatized to become fluorescent. Given the presence of the amino group, this compound is a prime candidate for fluorescence-based detection methods, often after derivatization.
The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as a derivatizing agent, as mentioned in the HPLC section, results in a product with strong fluorescence, allowing for very low detection limits. nih.gov The excitation and emission wavelengths for the AQC-derivatized amino acids are typically around 250 nm and 395 nm, respectively. nih.gov
Furthermore, novel fluorescent probes based on naphthalene structures have been developed for the detection of various analytes. nih.gov A similar approach could potentially be tailored for the specific and sensitive detection of this compound.
Table 4: Example of Fluorescence Detection Parameters for Derivatized Amino Acids
| Parameter | Condition |
| Derivatizing Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) nih.gov |
| Excitation Wavelength (λex) | ~250 nm nih.gov |
| Emission Wavelength (λem) | ~395 nm nih.gov |
| Detection Limit | Can reach micromolar (µM) levels nih.gov |
This table provides typical parameters for the fluorescence detection of amino acids after derivatization with AQC, a method applicable to this compound. nih.gov
Future Research Directions and Emerging Trends
Exploration of New Synthetic Paradigms
While classical synthetic routes to aminonaphthoic acids have been established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies for 6-Amino-1-hydroxy-2-naphthoic acid. rsc.orgresearchgate.net Key areas of exploration include:
Green Chemistry Approaches: The development of synthetic pathways that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency will be a significant trend. datainsightsmarket.com This could involve exploring enzymatic catalysis or the use of greener solvent systems.
Catalytic C-H Functionalization: Direct C-H bond activation and functionalization of the naphthalene (B1677914) core could offer more atom-economical and step-efficient routes to this compound and its derivatives, bypassing traditional multi-step sequences.
Novel Protecting Group Strategies: The presence of multiple reactive functional groups (amino, hydroxyl, and carboxylic acid) necessitates robust and orthogonal protecting group strategies to enable selective modification of the molecule. Future work will likely focus on developing novel protecting groups that can be introduced and removed under mild conditions.
Flow Chemistry Synthesis: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate the scale-up of the synthesis of this compound.
Advanced Spectroscopic Probes and Imaging
The inherent fluorescence properties of the naphthalene moiety, coupled with the potential for modulation by the amino and hydroxyl groups, make this compound a compelling candidate for the development of advanced spectroscopic probes. nih.gov Naphthalene derivatives are known for their high quantum yield and photostability. nih.gov
Future research is expected to focus on:
Fluorogenic Sensors: Designing derivatives of this compound that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules. Naphthalene-based fluorescent probes have shown excellent sensing and selectivity for cations and anions. nih.gov
Bioimaging Agents: The development of biocompatible derivatives for use in cellular and in vivo imaging. This could involve conjugating this compound to targeting moieties to enable the visualization of specific cellular structures or processes.
Advanced Glycation End-product (AGE) Breaker Screening: Naphthoic acid derivatives have been synthesized and evaluated as fluorescent probes for the rapid detection of AGE breakers, which are implicated in various diseases. nih.gov This suggests a potential application for this compound derivatives in high-throughput screening assays. nih.gov
| Probe Type | Potential Analyte | Anticipated Spectroscopic Change |
| Chemosensor | Metal Ions (e.g., Cu2+, Fe3+) | Fluorescence quenching or enhancement |
| Bio-probe | Reactive Oxygen Species (ROS) | "Turn-on" fluorescence response |
| Environmental Sensor | Pollutants (e.g., heavy metals) | Ratiometric fluorescence change |
High-Throughput Computational Screening for Derivatization
Computational chemistry will play a pivotal role in accelerating the discovery of new derivatives of this compound with tailored properties. ajpchem.org High-throughput computational screening can be employed to:
Predict Physicochemical Properties: In silico methods can be used to predict properties such as solubility, lipophilicity, and electronic characteristics for a large library of virtual derivatives.
Simulate Molecular Interactions: Docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets such as enzymes or receptors.
Guide Synthetic Efforts: By identifying promising candidate molecules computationally, experimental efforts can be focused on the synthesis and testing of the most promising derivatives, saving time and resources.
A computational study on ortho-substituted naphthoic acids assessed their chemical reactivity based on properties like total energy, HOMO-LUMO gap, and chemical hardness. ajpchem.org Similar computational approaches can be applied to a virtual library of this compound derivatives to predict their reactivity and potential biological activities. ajpchem.org
Tailoring Material Properties through Supramolecular Design
The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl group) in this compound makes it an excellent building block for the construction of well-defined supramolecular architectures. nih.gov Future research in this area will likely explore:
Crystal Engineering: The design and synthesis of co-crystals with complementary molecules to create materials with novel physical properties, such as improved solubility or stability. acs.orgnih.gov
Self-Assembled Monolayers (SAMs): The formation of ordered monolayers on various substrates, which could have applications in electronics, sensors, and surface modification.
Gels and Soft Materials: The use of derivatives of this compound as gelators for the formation of stimuli-responsive soft materials.
The ability to form hierarchical structures through self-assembly is a key aspect of supramolecular chemistry. nih.gov The functional groups on this compound provide the necessary handles for directing such self-assembly processes.
Biotechnological Applications and Synthetic Biology Approaches
The intersection of biotechnology and synthetic chemistry offers exciting avenues for the production and application of this compound. Emerging trends include:
Biosynthesis: Engineering microbial hosts to produce this compound or its precursors through metabolic engineering and synthetic biology. This could provide a more sustainable alternative to chemical synthesis.
Enzymatic Derivatization: The use of enzymes as catalysts for the selective modification of this compound to create a diverse range of derivatives.
Bioconjugation: The attachment of this compound to biomolecules such as proteins or nucleic acids to create novel bioconjugates with tailored functions.
Recent advancements in the discovery of new synthetic routes for amino acids in prebiotic chemistry, utilizing computational approaches, could inspire novel biosynthetic pathways for complex amino acids like this compound. nih.govnih.gov
Interdisciplinary Research Opportunities
The unique structural features of this compound open up a wide range of interdisciplinary research opportunities, bridging chemistry, biology, materials science, and medicine. Potential areas of collaboration include:
Medicinal Chemistry: The design and synthesis of derivatives as potential therapeutic agents, for instance, as anticancer or anti-inflammatory drugs. Derivatives of 2-naphthoic acid are being explored for their potential as anticancer agents. ontosight.ai
Materials Science: The development of novel functional materials, such as organic light-emitting diodes (OLEDs), liquid crystals, and porous frameworks. datainsightsmarket.comcam.ac.uk
Nanotechnology: The use of this compound as a component in the fabrication of nanoparticles and other nanomaterials for applications in drug delivery and diagnostics.
The growth of the 6-Hydroxy-2-naphthoic acid market, driven by its use in dyes, pharmaceuticals, and specialty chemicals, indicates a strong industrial interest in related compounds. datainsightsmarket.com This suggests that successful research into the applications of this compound could lead to significant commercial opportunities.
Q & A
Q. What are the established synthetic routes for 6-Hydroxy-2-naphthoic acid, and how do they compare in efficiency?
The Kolbe-Schmidt reaction is a traditional method for synthesizing hydroxy aromatic acids like 6-Hydroxy-2-naphthoic acid, but historical reports indicate challenges in achieving high yields due to side reactions and purification difficulties . A cost-effective alternative involves a two-step process starting from β-naphthol:
- Step 1 : Sulfonation of β-naphthol to introduce a sulfonic acid group.
- Step 2 : Carboxylation via the Kolbe-Schmidt mechanism under controlled CO₂ pressure and temperature (120–150°C). This method reduces intermediate isolation steps and improves yield scalability (~70–80% purity post-crystallization) .
Q. Which analytical techniques are critical for characterizing 6-Hydroxy-2-naphthoic acid?
Key methods include:
- HPLC : Assess purity (>98% for research-grade material) using reverse-phase columns with UV detection at 254 nm .
- Melting Point Analysis : Confirm identity (literature range: 212–215°C for decarboxylation-sensitive batches) .
- Spectroscopy : FT-IR for hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) functional groups; ¹H-NMR (DMSO-d₆) for aromatic proton assignments .
Q. What safety protocols are recommended for handling 6-Hydroxy-2-naphthoic acid?
While classified as non-hazardous under GHS, precautions include:
- Avoiding prolonged skin/eye contact (use nitrile gloves, goggles).
- Storing in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Disposing of waste via incineration or neutralization with alkaline solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of 6-Hydroxy-2-naphthoic acid?
Discrepancies in yields (e.g., 50–80%) often stem from:
- Reaction Conditions : Higher CO₂ pressure (20–30 bar) and controlled pH (8–10) reduce byproducts like decarboxylated naphthols .
- Catalyst Optimization : Transition-metal catalysts (e.g., Cu²⁺) improve carboxylation efficiency but require post-reaction removal via chelation .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity but may reduce yields due to solubility limits .
Q. How does the hydroxyl group position influence the reactivity of 6-Hydroxy-2-naphthoic acid compared to analogs?
Structural analogs (e.g., 6,7-dihydroxy-2-naphthoic acid) exhibit distinct reactivity:
- Hydrogen Bonding : The 6-OH group facilitates intermolecular H-bonding, forming stable co-crystals with caffeine, as shown by single-crystal X-ray diffraction .
- Electrophilic Substitution : The hydroxyl group directs electrophiles (e.g., nitration) to the para position (C-3), while carboxylation occurs at C-1 due to steric effects .
Q. What experimental strategies enable the study of 6-Hydroxy-2-naphthoic acid in supramolecular chemistry?
Advanced applications include:
- Co-crystal Engineering : Screen co-formers (e.g., caffeine, theophylline) using solvent-drop grinding or slow evaporation. Characterize via PXRD and DSC to confirm lattice stability .
- Surface Functionalization : Immobilize on metal-organic frameworks (MOFs) via carboxylate coordination for catalytic or sensing applications .
Methodological Considerations
- Data Contradiction Analysis : When encountering conflicting data (e.g., spectroscopic vs. chromatographic purity), cross-validate using multiple techniques (e.g., LC-MS for molecular weight confirmation) .
- Research Design : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize studies on functionalization pathways or environmental degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
